![molecular formula C16H9F3N4S2 B3513711 N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B3513711.png)
N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine
Overview
Description
N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine is a complex organic compound that features a unique combination of heterocyclic structures This compound contains a thiophene ring, a pyrimidine ring with a trifluoromethyl group, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine typically involves multi-step reactions that incorporate the formation of each heterocyclic ring followed by their coupling. One common approach includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the Pyrimidine Ring: The pyrimidine ring with a trifluoromethyl group can be synthesized through the condensation of appropriate precursors, such as 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10).
Coupling Reactions: The final step involves coupling the thiophene and pyrimidine rings with the benzothiazole moiety under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks.
Pyrimidine Derivatives: Compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate.
Uniqueness
N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine is unique due to its combination of three distinct heterocyclic rings, which imparts a wide range of chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N4S2/c17-16(18,19)13-8-10(11-6-3-7-24-11)20-14(22-13)23-15-21-9-4-1-2-5-12(9)25-15/h1-8H,(H,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHBBJHFYFSAEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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